molecular formula C10H9Cl2NO4 B3024844 5-Chloro-4-[(chloroacetyl)amino]-2-methoxybenzoic acid CAS No. 57645-26-8

5-Chloro-4-[(chloroacetyl)amino]-2-methoxybenzoic acid

Cat. No.: B3024844
CAS No.: 57645-26-8
M. Wt: 278.09 g/mol
InChI Key: DGGCJLVOIUZFLO-UHFFFAOYSA-N
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Description

5-Chloro-4-[(chloroacetyl)amino]-2-methoxybenzoic acid (CAS 26672-22-0) is a benzoic acid derivative with a methoxy group at position 2, a chlorine atom at position 5, and a chloroacetyl-substituted amino group at position 4 . Its IUPAC name is 4-amino-5-chloro-2-methoxybenzoic acid when the chloroacetyl group is absent, indicating that the chloroacetyl modification is a critical functionalization for its reactivity and biological activity . The chloroacetyl group enhances electrophilicity, making the compound a reactive intermediate in peptide conjugation and drug design .

Properties

IUPAC Name

5-chloro-4-[(2-chloroacetyl)amino]-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO4/c1-17-8-3-7(13-9(14)4-11)6(12)2-5(8)10(15)16/h2-3H,4H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGCJLVOIUZFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)Cl)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628037
Record name 5-Chloro-4-(2-chloroacetamido)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57645-26-8
Record name 5-Chloro-4-(2-chloroacetamido)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-[(chloroacetyl)amino]-2-methoxybenzoic acid typically involves the chloroacetylation of aniline derivatives. One common method is the reaction of 5-chloro-2-methoxyaniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. Additionally, green chemistry principles are sometimes applied to minimize environmental impact, such as using water as a solvent and avoiding the use of toxic reagents .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-[(chloroacetyl)amino]-2-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In the field of organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its unique functional groups enable various chemical reactions, including:

  • Substitution Reactions : The chloro group can be substituted with nucleophiles such as amines or thiols.
  • Oxidation and Reduction : It can be oxidized to form quinones or reduced to hydroquinones.
  • Hydrolysis : The amide bond can undergo hydrolysis to yield the corresponding carboxylic acid and amine.

Biology

5-Chloro-4-[(chloroacetyl)amino]-2-methoxybenzoic acid is utilized in biological research to study enzyme inhibition and protein interactions. Its ability to modify proteins makes it a valuable tool in proteomics, allowing researchers to explore complex biological pathways and mechanisms .

Medicine

This compound is being investigated for its potential therapeutic applications, particularly as an anti-inflammatory and anticancer agent. Preliminary studies suggest that it may inhibit specific pathways involved in inflammation and tumor growth, making it a candidate for further clinical research .

Case Study: Anti-inflammatory Effects
A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory properties in vitro, suggesting potential use in treating inflammatory diseases .

Industrial Applications

This compound is also employed in the pharmaceutical industry for the production of various drugs, particularly those targeting gastrointestinal motility disorders. It serves as an intermediate in synthesizing medications like clebopride and cisapride, which are used to treat conditions such as nausea and functional constipation .

Mechanism of Action

The mechanism of action of 5-Chloro-4-[(chloroacetyl)amino]-2-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid

Examples: ML10302 (2-piperidinoethyl ester) and SR59768 (2-[(3S)-3-hydroxypiperidino]ethyl ester)

  • Structural Differences: These compounds retain the 4-amino-5-chloro-2-methoxybenzoic acid core but replace the carboxylic acid with ester groups (e.g., piperidinoethyl or hydroxypiperidinoethyl esters) .
  • Functional Impact: Pharmacological Activity: Both ML10302 and SR59768 act as selective 5-HT4 receptor agonists with prokinetic effects in the gastrointestinal tract, similar to cisapride. However, unlike cisapride, they lack cardiac side effects (e.g., QTc prolongation) due to their lower affinity for off-target ion channels .

Methyl 4-(Acetylamino)-5-chloro-2-methoxybenzoate

  • Structural Differences: The amino group is acetylated (instead of chloroacetylated), and the carboxylic acid is esterified as a methyl ester .
  • Functional Impact :
    • Reactivity : The acetyl group is less electrophilic than chloroacetyl, reducing its reactivity in nucleophilic substitution reactions. This makes it less suitable for conjugation applications but more stable in vivo.
    • Biological Role : Acetylation is a common metabolic modification that can alter drug half-life and excretion pathways.

4-Amino-5-chloro-2-methoxybenzoic Acid Metabolites

Example: 2-(4-Amino-5-chloro-2-methoxybenzamido)acetic acid

  • Structural Differences: The amino group is linked to a glycine moiety via an amide bond .
  • Functional Impact :
    • Metabolism : This compound is a metabolite of metoclopramide, formed via hepatic amidation. The glycine addition increases water solubility, facilitating renal excretion.
    • Activity : Unlike the parent compound, metabolites often exhibit reduced pharmacological activity but may contribute to toxicity profiles.

Chlorinated Benzoic Acid Derivatives with Varied Substituents

Examples :

  • 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide (Glibenclamide intermediate): Features a phenylethylamide group instead of the chloroacetyl-amino group . Targets sulfonylurea receptors in pancreatic β-cells, demonstrating how substituent changes redirect biological activity.
  • 4-Chloro-2-[(4-methoxyphenyl)amino]benzoic Acid (Mepacrine intermediate): Substitutes the amino group with a methoxyphenylamino moiety . Used in antimalarial applications, highlighting the versatility of the benzoic acid scaffold.

Structural-Activity Relationship (SAR) Insights

  • Position of Substituents: Moving the chloro group from position 5 to 3 (e.g., 4-amino-3-chlorobenzoic acid) alters electronic distribution, reducing affinity for 5-HT4 receptors .
  • Nature of the Acyl Group :
    • Chloroacetyl vs. acetyl: Chloroacetyl’s higher electrophilicity enhances reactivity but may increase toxicity risks.
  • Ester vs. Acid Forms :
    • Esters (e.g., ML10302) improve membrane permeability but require enzymatic hydrolysis for activation .

Key Data Table: Comparison of Analogs

Compound Name Core Structure Key Substituents Biological Target Notable Properties
5-Chloro-4-[(chloroacetyl)amino]-2-methoxybenzoic acid Benzoic acid Chloroacetyl-amino, Cl, OMe Conjugation intermediate High electrophilicity
ML10302 Benzoic acid ester Piperidinoethyl ester 5-HT4 receptor Prokinetic agent, no cardiac effects
Methyl 4-(acetylamino)-5-chloro-2-methoxybenzoate Benzoic acid methyl ester Acetylamino, OMe, Cl Metabolic intermediate Enhanced stability
4-Amino-3-chlorobenzoic acid Benzoic acid Cl at position 3 Unspecified Altered electronic properties

Biological Activity

2-Chloro-4-isopropoxypyridine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.

Biological Activity Overview

Research on 2-Chloro-4-isopropoxypyridine has revealed various biological activities, including:

  • Antimicrobial Activity : Studies indicate that derivatives of pyridine compounds exhibit significant antimicrobial properties. The presence of the isopropoxy group enhances the interaction with microbial targets, potentially increasing efficacy against bacterial strains .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition is crucial for reducing inflammation and pain, making it a candidate for developing anti-inflammatory drugs .
  • Antitumor Activity : Preliminary studies suggest that 2-Chloro-4-isopropoxypyridine may exhibit antitumor properties, particularly in certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells .

Structure-Activity Relationships (SAR)

The biological activity of 2-Chloro-4-isopropoxypyridine can be influenced by modifications to its structure. Key findings from SAR studies include:

  • Substituent Effects : Variations in the substituents on the pyridine ring significantly affect the compound's biological activity. For example, the introduction of electron-donating groups enhances anti-inflammatory effects, while electron-withdrawing groups may improve antimicrobial potency .
  • Positioning of Functional Groups : The position of functional groups relative to the nitrogen atom in the pyridine ring plays a critical role in determining the compound's affinity for biological targets. Modifications at the 2 and 6 positions have been shown to yield compounds with improved activity profiles .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of 2-Chloro-4-isopropoxypyridine against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent .
  • Anti-inflammatory Mechanism : In vivo experiments using carrageenan-induced paw edema models demonstrated that 2-Chloro-4-isopropoxypyridine significantly reduced edema by inhibiting COX-2 expression. The compound showed an IC50 value comparable to established anti-inflammatory drugs like indomethacin .

Q & A

Q. Optimization Strategies :

  • Use HPLC to monitor reaction progress and identify byproducts (e.g., over-chlorination).
  • Adjust stoichiometry (e.g., 1.2 equivalents of chloroacetyl chloride) to reduce unreacted starting material .
  • Optimize temperature gradients (e.g., slow warming from 0°C to room temperature) to enhance selectivity.

How can advanced spectroscopic techniques resolve structural ambiguities in derivatives of this compound?

Basic Research Question
Structural confirmation requires multi-modal analysis:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify substituent positions via chemical shifts (e.g., methoxy protons at δ ~3.8–4.0 ppm; chloroacetyl carbonyl at δ ~170 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns (e.g., [M+H]<sup>+</sup> for C10H9Cl2NO4 at m/z 294.994) .
  • X-ray Crystallography : Resolve steric hindrance or tautomeric forms in crystalline derivatives .

Q. Advanced Applications :

  • 2D NMR (COSY, HSQC) : Map coupling between adjacent protons and carbons to distinguish regioisomers.
  • DFT Calculations : Predict spectroscopic profiles for comparison with experimental data .

What methodologies are used to assess the biological activity of this compound, particularly in receptor binding assays?

Advanced Research Question

  • 5-HT4 Receptor Agonism :
    • Radioligand displacement assays using [<sup>3</sup>H]GR113808 in HEK293 cells expressing human 5-HT4 receptors. IC50 values are calculated via nonlinear regression .
    • Functional assays (e.g., cAMP accumulation) to measure efficacy (EC50) .
  • Antimicrobial Activity :
    • Broth microdilution assays against Gram-positive/negative strains (MIC values reported at 8–32 µg/mL) .

Contradiction Analysis :
Discrepancies in reported IC50 values (e.g., 0.5 nM vs. 2.3 nM) may arise from differences in cell lines or assay conditions. Validate using standardized protocols (e.g., Eurofins Panlabs) .

How do structural modifications (e.g., halogen substitution) affect the compound’s pharmacological profile?

Advanced Research Question

  • Chlorine vs. Fluorine Substitution :
    • Chlorine at position 5 enhances lipophilicity (logP +0.5), improving blood-brain barrier penetration in CNS-targeted derivatives .
    • Fluorine at position 4 reduces metabolic degradation but may decrease receptor binding affinity by ~30% .
  • Methoxy Group Removal : Eliminating the methoxy group at position 2 abolishes 5-HT4 activity, highlighting its role in hydrogen bonding .

Q. SAR Studies :

  • Use QSAR models to predict bioactivity based on electronic (Hammett σ) and steric (Taft Es) parameters .

What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Advanced Research Question

  • Matrix Interference : Plasma proteins and metabolites can mask detection.
    • Sample Preparation : Solid-phase extraction (C18 columns) with 0.1% formic acid eluent .
    • LC-MS/MS : Use a reverse-phase C18 column (2.6 µm, 100 Å) and MRM transitions (e.g., m/z 295→214) for specificity .
  • Limit of Quantification (LOQ) : Achieve 1 ng/mL sensitivity by optimizing ionization (ESI+) and collision energy (20–25 eV) .

How can researchers reconcile conflicting data on the compound’s stability under varying pH conditions?

Advanced Research Question

  • pH-Dependent Degradation :
    • Acidic conditions (pH <3) hydrolyze the chloroacetyl group, forming 4-amino derivatives.
    • Alkaline conditions (pH >9) dechlorinate the aromatic ring, detected via chloride ion-selective electrodes .
      Resolution Strategies :
  • Conduct accelerated stability studies (40°C/75% RH) with UPLC monitoring.
  • Use Arrhenius modeling to predict shelf-life under storage conditions (e.g., 25°C) .

What computational tools are recommended for studying the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular Docking (AutoDock Vina) : Predict binding modes to 5-HT4 receptors (PDB: 6WGT). Focus on residues like Asp<sup>3.32</sup> for hydrogen bonding .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Calculate RMSD/RMSF to identify flexible regions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-4-[(chloroacetyl)amino]-2-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
5-Chloro-4-[(chloroacetyl)amino]-2-methoxybenzoic acid

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